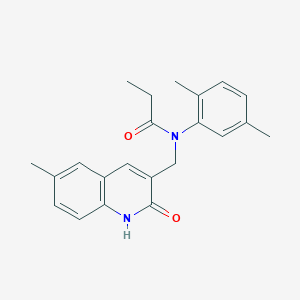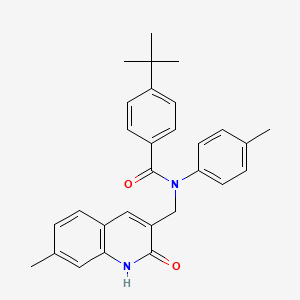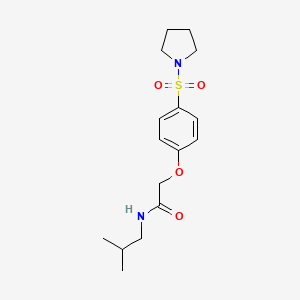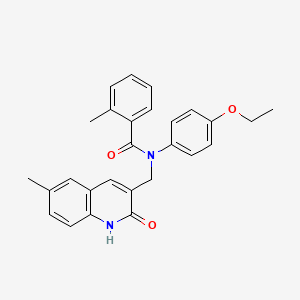![molecular formula C18H17F3N2O3 B7721003 N'-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7721003.png)
N'-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethylphenyl group attached to an oxamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide typically involves the reaction of 4-methoxyphenylacetic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]urea
- N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]thiourea
Uniqueness
N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and potential for diverse applications.
属性
IUPAC Name |
N'-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c1-11(12-6-8-15(26-2)9-7-12)22-16(24)17(25)23-14-5-3-4-13(10-14)18(19,20)21/h3-11H,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHZKWVOMOGSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide](/img/structure/B7720930.png)

![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)
![N-(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)

![6-amino-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7720973.png)



![N-(2-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7720984.png)
![N-benzyl-3,4-dimethoxy-N-(2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)](/img/structure/B7720988.png)
![N-(2-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7720995.png)
![2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7721008.png)
